molecular formula C34H33P3 B1293866 Bis(2-diphenylphosphinoethyl)phenylphosphine CAS No. 23582-02-7

Bis(2-diphenylphosphinoethyl)phenylphosphine

Cat. No. B1293866
CAS RN: 23582-02-7
M. Wt: 534.5 g/mol
InChI Key: AXVOAMVQOCBPQT-UHFFFAOYSA-N
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Description

Bis(2-diphenylphosphinoethyl)phenylphosphine is a type of phosphine ligand that is used in coordination chemistry to form complexes with various metals. These ligands are known for their ability to chelate metal ions, leading to the formation of stable complexes that can be used in catalysis and other applications. The ligands typically contain phosphorus atoms that can donate electron pairs to metal centers, forming coordinate covalent bonds.

Synthesis Analysis

The synthesis of phosphine ligands often involves the reaction of chlorophosphines with Grignard reagents or lithium reagents, followed by oxidation or other functionalization steps. For example, the synthesis of bis(diphenylphosphinomethyl)phenylphosphine complexes with palladium was achieved by reacting the ligand with palladium chloride complexes, leading to various coordination structures . Similarly, the synthesis of axially dissymmetric diphosphines in the biphenyl series, which are related to bis(2-diphenylphosphinoethyl)phenylphosphine, was performed using an ortho-lithiation/iodination reaction followed by an Ullmann reaction .

Molecular Structure Analysis

The molecular structure of phosphine ligands and their complexes is often determined using X-ray crystallography. For instance, the structure of bis(diphenylphosphinomethyl)phenylphosphine palladium complexes was elucidated, revealing square planar palladium centers bound in six-membered chelate rings . The flexibility of the chelate ring conformation and the ability of the central phosphorus atom to bind a second metal ion suggest that these ligands can be versatile in the preparation of binuclear transition metal complexes.

Chemical Reactions Analysis

Phosphine ligands are involved in a variety of chemical reactions, particularly as catalysts in the formation of metal complexes. These complexes can catalyze reactions such as oligomerization of ethylene , asymmetric isomerizations , and hydrogenations . The reactivity of these complexes is influenced by the electronic and steric properties of the ligand, as well as the metal center involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2-diphenylphosphinoethyl)phenylphosphine ligands and their complexes are characterized by spectroscopic methods such as NMR, IR, and MS. These ligands are typically air-stable crystalline solids, and their properties can be fine-tuned by modifying the substituents on the phenyl rings or the backbone of the ligand . The electronic properties of the phosphorus atoms are crucial for the binding affinity to metal centers and the overall stability of the complexes.

Scientific Research Applications

Reactivity and Formation of Complexes
Bis(2-diphenylphosphinoethyl)phenylphosphine, due to its unique structure, participates in various reactions forming complex compounds. For instance, when it reacts with lithium in tetrahydrofuran, it forms lithium bis(2-diphenylphosphidoethyl)phenylphosphine. This reaction has been studied using NMR spectroscopy, showcasing its potential in generating new compounds (Mason et al., 2007). Additionally, its ability to form crystalline structures with carbonylmolybdenum has been explored, indicating its versatility in inorganic chemistry (George et al., 1997).

Catalysis
In the realm of catalysis, bis(2-diphenylphosphinoethyl)phenylphosphine is noteworthy. For instance, it's used in palladium-catalyzed transformations of terminal alkynes into acetals. This process occurs rapidly, without the need for added heat, and with quantitative yield, highlighting its efficiency as a catalyst (Scheffknecht & Peringer, 1997). Furthermore, its use in conjunction with ruthenium complexes in ligand substitution reactions reveals its adaptability in various catalytic processes (Polam & Porter, 1993).

Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of bis(2-diphenylphosphinoethyl)phenylphosphine complexes are of significant interest. Studies on heteroleptic [Cu(NN)(PP)]+ complexes, where bis(2-diphenylphosphinoethyl)phenylphosphine is used, offer insights into their structural and electronic attributes. These properties are crucial in applications such as electroluminescent devices and solar-to-fuels conversion (Leoni et al., 2018).

Formation of Chelating Compounds
Bis(2-diphenylphosphinoethyl)phenylphosphine is also instrumental in forming chelating compounds. It reacts with different elements like rhenium and technetium, forming complexes that are analyzed using various spectroscopic methods. Such studies are critical in understanding the molecular structures and potential applications of these chelates (Luo et al., 1995).

Safety And Hazards

The compound may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound’s potential as a ligand in various coupling reactions suggests it could have significant applications in coordination and organometallic chemistry .

properties

IUPAC Name

bis(2-diphenylphosphanylethyl)-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33P3/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1-25H,26-29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVOAMVQOCBPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178220
Record name Bis[2-(diphenylphosphino)ethyl]phenylphosphine
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Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-diphenylphosphinoethyl)phenylphosphine

CAS RN

23582-02-7
Record name Triphos
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Record name Bis(2-(diphenylphosphino)ethyl)phenylphosphine
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Record name 23582-02-7
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Record name Bis[2-(diphenylphosphino)ethyl]phenylphosphine
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Record name Bis[2-(diphenylphosphino)ethyl]phenylphosphine
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Record name BIS(2-(DIPHENYLPHOSPHINO)ETHYL)PHENYLPHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CE Housecroft, BAM Shaykh, AL Rheingold… - … Section C: Crystal …, 1990 - scripts.iucr.org
(IUCr) {Bis[2-(diphenylphosphino)ethyl]phenylphosphine}chloropalladium(II) chloride Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (metal-organic compounds) Volume 46 Part 8 Pages 1549-1551 August 1990 {Bis[2-(diphenylphosphino)ethyl]phenylphosphine}chloropalladium(II) chloride CE Housecroft, BAM Shaykh, AL Rheingold and BS Haggerty Acta Cryst. (1990). C46, 1549-1551 {Bisl2-(diphenylphosphino)ethyllphenylphosphine}ehloropalladium(ll) Chloride BY CATHERINE E. HOUSECROFT AND BILAL AM SHAYKH University Chemical …
Number of citations: 25 scripts.iucr.org
GI Bertinsson - Acta Crystallographica Section C: Crystal Structure …, 1983 - scripts.iucr.org
(IUCr) [Bis(2-diphenylphosphinoethyl)phenylphosphine]iodonickel(II) tetraphenylborate, C34H33INiP3+.C24H20B-, and [bis(2-diphenylphosphinoethyl)phenylphosphine]chloronickel(II) tetraphenylborate, C34H33ClNiP3+.C24H20B- Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (metal-organic compounds) Volume 39 Part 5 Pages 563-567 May 1983 [Bis(2-diphenylphosphinoethyl)phenylphosphine]iodonickel(II) tetraphenylborate, C 34 H 33 INiP 3 + .C 24 H 20 B - , and [bis(2-diphenylphosphinoethyl)phenylphosphine]chloronickel(II) …
Number of citations: 12 scripts.iucr.org

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